molecular formula C15H20O3 B259603 4-(4-Butanoylphenyl)pentanoic acid

4-(4-Butanoylphenyl)pentanoic acid

Cat. No.: B259603
M. Wt: 248.32 g/mol
InChI Key: BVZYDHQOQXNBHL-UHFFFAOYSA-N
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Description

4-(4-Butanoylphenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a 4-butanoylphenyl group at the fourth carbon. The butanoylphenyl moiety introduces lipophilicity and aromaticity, which may influence solubility, reactivity, and biological activity compared to simpler pentanoic acid derivatives .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-(4-butanoylphenyl)pentanoic acid

InChI

InChI=1S/C15H20O3/c1-3-4-14(16)13-8-6-12(7-9-13)11(2)5-10-15(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,17,18)

InChI Key

BVZYDHQOQXNBHL-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(C=C1)C(C)CCC(=O)O

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butanoylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenylpentanoic acid with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butanoylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-Butanoylphenyl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may serve as a precursor for the synthesis of biologically active molecules or as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Butanoylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl ring and butyryl group contribute to the compound’s overall hydrophobicity and can influence its binding affinity to various targets.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-(4-Butanoylphenyl)pentanoic acid with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents/Functional Groups Reported Applications/Properties Reference
This compound C₁₅H₂₀O₃ Butanoylphenyl group at C4 of pentanoic acid Hypothesized: Drug intermediate, material science N/A
Compound 15 (from Phellodendron chinense) C₃₅H₄₃NO₁₃ Complex hydroxylated and glycosylated pentanoic acid Novel phytochemical with uncharacterized bioactivity [1]
5-{[4-(4-tert-Butylphenoxy)phenyl]amino}-5-oxopentanoic acid C₂₂H₂₆N₂O₅ 5-oxo group, tert-butylphenoxy-phenylamino substituent Pharmaceutical intermediate [8]
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid C₁₉H₃₀N₂O₂S₃ Cyano and dodecylthio groups RAFT polymerization agent [7]
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid C₁₃H₁₈NO₅S Sulfonamide and methyl branches Potential protease inhibitor [9]

Key Differences in Reactivity and Function

Substituent Effects: The butanoylphenyl group in this compound enhances lipophilicity compared to polar derivatives like glycosylated pentanoic acids (e.g., compound 15 in ) . This property could improve membrane permeability in drug candidates. Electron-Withdrawing Groups: Compounds like 4-cyano derivatives () exhibit altered acidity (lower pKa) due to the cyano group’s electron-withdrawing effect, whereas the butanoyl group may act as a mild electron donor .

Biological Activity: Glycosylated pentanoic acids () are linked to plant defense mechanisms, while sulfonamide-containing analogs () are explored for enzyme inhibition . The butanoylphenyl variant’s bioactivity remains speculative but may align with anti-inflammatory or anticancer roles, akin to other aromatic carboxylic acids.

Synthetic Utility: The dodecylthio-substituted pentanoic acid () serves as a chain-transfer agent in polymer chemistry, whereas this compound could act as a building block for liquid crystals or surfactants due to its aromatic and aliphatic balance .

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